3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-

Herbicide Mode of Action DXS Enzyme Assay MEP Pathway

3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl- (CAS 81778-16-7), also referred to as 5-hydroxyclomazone, is a heterocyclic compound belonging to the isoxazolidinone herbicide class. It is the 5-hydroxy derivative of the widely commercialized pre-emergence herbicide clomazone (CAS 81777-89-1; FMC 57020), differing by a single hydroxyl substituent at the C5 position of the isoxazolidinone ring.

Molecular Formula C12H14ClNO3
Molecular Weight 255.70 g/mol
CAS No. 81778-16-7
Cat. No. B12116879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-
CAS81778-16-7
Molecular FormulaC12H14ClNO3
Molecular Weight255.70 g/mol
Structural Identifiers
SMILESCC1(C(ON(C1=O)CC2=CC=CC=C2Cl)O)C
InChIInChI=1S/C12H14ClNO3/c1-12(2)10(15)14(17-11(12)16)7-8-5-3-4-6-9(8)13/h3-6,11,16H,7H2,1-2H3
InChIKeyMDZOMCCXUBFSBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl- (CAS 81778-16-7): Procurement-Relevant Structural and Functional Overview


3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl- (CAS 81778-16-7), also referred to as 5-hydroxyclomazone, is a heterocyclic compound belonging to the isoxazolidinone herbicide class [1]. It is the 5-hydroxy derivative of the widely commercialized pre-emergence herbicide clomazone (CAS 81777-89-1; FMC 57020), differing by a single hydroxyl substituent at the C5 position of the isoxazolidinone ring . This structural modification fundamentally alters its biological activity profile: unlike clomazone, which acts as a proherbicide requiring in planta oxidation to the active 5-ketoclomazone metabolite, the 5-hydroxy compound is a recognized environmental degradation product and a key metabolite standard for analytical and toxicological studies [2][3].

Why Clomazone, 5-Ketoclomazone, or Dichlorophenyl Analogs Cannot Substitute for CAS 81778-16-7 in Targeted Applications


Within the isoxazolidinone herbicide family, the presence, absence, or oxidation state of the C5 substituent dictates both the compound's target enzyme engagement and its metabolic fate. Clomazone (C5 unsubstituted) is a proherbicide devoid of intrinsic DXP synthase (DXS) inhibitory activity, while 5-ketoclomazone (C5-oxo) potently inhibits DXS with an IC50 of 80 nM and is the ultimate phytotoxicant [1][2]. The 5-hydroxy compound (CAS 81778-16-7) occupies a distinct functional niche: it does not inhibit plant DXS, making it non-phytotoxic and thus suitable as a negative control in enzyme assays or as an analytical reference standard for environmental fate studies [3]. Furthermore, substituted dichlorophenyl analogs (e.g., 2,4-dichlorophenylmethyl isoxazolidinones) used as herbicide safeners exhibit different crop selectivity profiles and cannot serve as direct replacements in metabolism or residue studies requiring the 2-chlorophenyl-5-hydroxy scaffold [4].

Quantitative Differentiation Evidence for CAS 81778-16-7 Against Its Closest Structural Analogs


DXP Synthase (DXS) Inhibition: Non-Phytotoxic Profile vs. Potent Ketoclomazone Activity

In a head-to-head evaluation of isoxazolidinone derivatives against purified plant DXS, CAS 81778-16-7 (5-hydroxyclomazone) and clomazone both showed no detectable enzyme inhibition. In contrast, 5-ketoclomazone inhibited Arabidopsis thaliana DXS with an IC50 of 80 nM [1][2]. This binary difference—complete inactivity versus nanomolar potency—establishes the 5-hydroxy compound as a validated negative control for DXS inhibition assays and confirms its lack of phytotoxic potential via the MEP pathway.

Herbicide Mode of Action DXS Enzyme Assay MEP Pathway

CYP2C8 Inhibition: Moderate Potency Relevant to Drug-Drug Interaction Hazard Assessment

CAS 81778-16-7 inhibits human CYP2C8 with an IC50 of 120 nM in human liver microsomes, assessed via paclitaxel 6α-hydroxylation after 20 minutes by LC-MS analysis [1]. This micromolar-to-submicromolar CYP inhibition potency is relevant for evaluating potential drug-herbicide interactions. By comparison, the parent herbicide clomazone shows IC50 > 20,000 nM against CYP2E1, indicating isoform-selective inhibition patterns that differ between the parent and the 5-hydroxy metabolite [1].

Cytochrome P450 CYP2C8 Inhibition DDI Risk Assessment

LC-MS/MS Diagnostic Transition: Unambiguous Identification in Complex Environmental Matrices

Under standardized LC-MS/MS metabolic profiling conditions, CAS 81778-16-7 (5-hydroxyclomazone) exhibits a diagnostic multiple reaction monitoring (MRM) transition of m/z 256 → 125, which is distinct from clomazone (m/z 240 → 125), ring-open clomazone (m/z 242 → 125), and aromatic hydroxyclomazone (m/z 256 → 141) [1][2]. This 16-Da mass shift relative to clomazone (reflecting the addition of one oxygen atom) enables unambiguous chromatographic resolution and quantification of the 5-hydroxylated metabolite in environmental fate and residue studies.

Environmental Analysis LC-MS/MS Metabolite Identification

Biocatalytic Production Specificity: Class I UPO-Mediated Hydroxylation at 27% Isolated Yield

In a comparative biocatalytic study, clomazone was hydroxylated by the class I unspecific peroxygenase (artUPO) to yield CAS 81778-16-7 (5-hydroxyclomazone) with 27% isolated yield on a preparative scale. By contrast, the class II UPO (rAaeUPO-PaDa-I-H) showed no detectable transformation of clomazone under identical conditions [1]. This class-selective biotransformation provides a documented enzymatic route for generating the 5-hydroxy metabolite and highlights the structural specificity of peroxygenase enzymes toward the isoxazolidinone C5 position.

Biocatalysis Unspecific Peroxygenase Metabolite Synthesis

Environmental Degradation Half-Life: 5-Hydroxyclomazone as the Predominant Anaerobic Metabolite

Under anaerobic conditions simulating flooded California rice field soils, clomazone undergoes rapid microbial degradation with a half-life (t1/2) of 7.9 days, with 5-hydroxyclomazone (CAS 81778-16-7) identified as a major degradation product alongside ring-open clomazone [1][2]. By contrast, under aerobic conditions, the clomazone half-life extends to approximately 47.3 days, indicating that the 5-hydroxylation pathway is predominantly microbially driven under anaerobic regimes [1]. This establishes the 5-hydroxy metabolite as the primary marker for monitoring clomazone dissipation in anaerobic environments such as rice paddies.

Environmental Fate Anaerobic Degradation Metabolite Profiling

Physicochemical Differentiation: Reduced Lipophilicity Versus Parent Clomazone

The introduction of the C5 hydroxyl group in CAS 81778-16-7 is predicted to reduce the octanol-water partition coefficient (logP) by approximately 0.7–1.0 log units compared to clomazone (measured logP = 2.5) [1]. This increased polarity translates to higher water solubility and reduced soil adsorption potential, consistent with its role as a mobile environmental degradation product [2]. The lower logP distinguishes the 5-hydroxy compound from both clomazone (logP = 2.5) and 5-ketoclomazone (predicted logP ≈ 2.0–2.2), affecting extraction recovery, chromatographic retention, and environmental partitioning behavior.

LogP Physicochemical Properties Environmental Partitioning

Optimal Procurement and Application Scenarios for CAS 81778-16-7 Based on Quantitative Differentiation Evidence


Negative Control Standard for DXP Synthase (DXS) Enzyme Inhibition Assays

For herbicide discovery programs screening isoxazolidinone-based inhibitors of the MEP pathway enzyme DXS, CAS 81778-16-7 serves as an essential negative control. Unlike 5-ketoclomazone, which potently inhibits Arabidopsis thaliana DXS with an IC50 of 80 nM, the 5-hydroxy compound shows no detectable enzyme inhibition [1]. This binary activity profile enables researchers to validate assay specificity and distinguish genuine DXS inhibition from non-specific effects in high-throughput screening campaigns.

Certified Reference Material for Environmental Residue Analysis of Clomazone Metabolites

Environmental monitoring laboratories conducting LC-MS/MS analysis of clomazone residues in water, soil, or sediment matrices require authentic CAS 81778-16-7 as a certified reference standard. Its diagnostic MRM transition (m/z 256 → 125) is uniquely distinguishable from clomazone (m/z 240 → 125), ring-open clomazone (m/z 242 → 125), and aromatic hydroxyclomazone (m/z 256 → 141) [2]. Given that 5-hydroxyclomazone is the predominant microbial degradation product under anaerobic conditions (clomazone t1/2 = 7.9 days), its accurate quantification is critical for regulatory compliance in rice-growing regions [3].

Cytochrome P450 Inhibition Profiling and Drug-Herbicide Interaction Studies

CAS 81778-16-7 exhibits measurable inhibition of human CYP2C8 with an IC50 of 120 nM, providing a tool compound for assessing cytochrome P450 liability differences between a parent herbicide and its hydroxylated metabolite [4]. Toxicologists and DDI researchers can use this compound to evaluate whether clomazone metabolism alters CYP inhibition potential, a consideration relevant to human health risk assessments for agricultural chemical exposure.

Biocatalytic Route Scouting for Metabolite Standard Synthesis

Research groups requiring preparative quantities of 5-hydroxyclomazone for analytical method development or toxicology studies can utilize the documented class I unspecific peroxygenase (artUPO)-mediated hydroxylation of clomazone, which yields CAS 81778-16-7 with 27% isolated yield [5]. This biocatalytic route provides a documented alternative to chemical synthesis, and the selective failure of class II UPO to transform clomazone underscores the importance of enzyme selection in biocatalytic process design.

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